molecular formula C23H25NO2 B11615253 3-[1-(4-Butylphenyl)-5-phenylpyrrol-2-yl]propanoic acid

3-[1-(4-Butylphenyl)-5-phenylpyrrol-2-yl]propanoic acid

Cat. No.: B11615253
M. Wt: 347.4 g/mol
InChI Key: QFKXCARNPUZAPD-UHFFFAOYSA-N
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Description

3-[1-(4-Butylphenyl)-5-phenylpyrrol-2-yl]propanoic acid is a pyrrole-based carboxylic acid derivative characterized by a central pyrrole ring substituted with a 4-butylphenyl group at position 1 and a phenyl group at position 3. Its synthesis and characterization likely follow protocols for analogous pyrrole derivatives, emphasizing regioselective substitution and acid stability .

Properties

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

3-[1-(4-butylphenyl)-5-phenylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C23H25NO2/c1-2-3-7-18-10-12-20(13-11-18)24-21(15-17-23(25)26)14-16-22(24)19-8-5-4-6-9-19/h4-6,8-14,16H,2-3,7,15,17H2,1H3,(H,25,26)

InChI Key

QFKXCARNPUZAPD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-butylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The phenyl and butylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-butylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(4-butylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[1-(4-butylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison :

  • The aminocarbothioyl moiety (-NH-CS-NH2) may enhance hydrogen-bonding capacity versus the target’s 4-butylphenyl group, which is purely hydrophobic .

Complex Propanoic Acid Derivatives in Patent Literature

and cite advanced propanoic acid derivatives with bicyclic or polycyclic frameworks, such as:

  • N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester: Features a bicyclic system and ester group.
  • 2-[(1-{3-[4-(biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic acid: Includes a tetrahydroquinoline scaffold.

Key Differences :

  • These compounds exhibit higher molecular complexity (e.g., fused rings, multiple substituents), which may improve target specificity but complicate synthesis.
  • The target compound’s pyrrole ring offers a balance of rigidity and planar geometry, advantageous for interactions with flat binding pockets (e.g., enzyme active sites) .

Physicochemical and Pharmacological Implications

Solubility and LogP

  • Target compound : The 4-butylphenyl group increases hydrophobicity (predicted logP ~4.2), reducing aqueous solubility compared to Imp. D (logP ~2.8).
  • Imp. F : 2-methylpropyl substitution further elevates logP (~4.5), suggesting even lower solubility.

Pharmacological Hypotheses

  • NSAID analogue: Propanoic acid derivatives like ibuprofen (similar to Imp. B) inhibit COX enzymes. The pyrrole core may modulate selectivity .
  • Kinase inhibitor : Pyrrole rings are common in kinase inhibitors (e.g., imatinib). The 4-butylphenyl group could enhance hydrophobic binding .

Biological Activity

3-[1-(4-Butylphenyl)-5-phenylpyrrol-2-yl]propanoic acid is a synthetic compound that has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 327.39 g/mol
  • Structure : The compound features a pyrrole ring substituted with a butylphenyl group and a propanoic acid moiety.

Antifungal Activity

Research indicates that compounds structurally similar to this compound exhibit significant antifungal properties. For instance, studies on related pyrrole derivatives have demonstrated their effectiveness against various fungal strains, including Aspergillus species. The antifungal activity is often attributed to the ability of these compounds to disrupt fungal cell membrane integrity and inhibit key metabolic processes.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines. For example, it has been reported to exhibit selective cytotoxicity against HeLa and MCF-7 cell lines with IC50 values indicating potent anti-cancer activity. These findings suggest that the compound may interfere with cancer cell proliferation and survival.

The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary studies suggest that it may act by:

  • Inhibiting key enzymes involved in cellular metabolism.
  • Inducing apoptosis in cancer cells through mitochondrial pathways.
  • Disrupting cellular signaling pathways critical for tumor growth.

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal properties of various pyrrole derivatives, including analogs of this compound, against Aspergillus flavus. The results indicated an MIC (Minimum Inhibitory Concentration) of 2 µg/mL for the most effective derivative, showcasing the potential of these compounds as antifungal agents .
  • Cytotoxicity Assessment : In a separate study, the cytotoxic effects of the compound were tested on multiple cancer cell lines. The results demonstrated that at concentrations as low as 20 µg/mL, significant cell death was observed in HeLa cells, while normal fibroblast cells remained unaffected .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AntifungalAspergillus flavus2 µg/mL
CytotoxicityHeLa Cells20 µg/mL
CytotoxicityMCF-7 Cells24 µg/mL

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